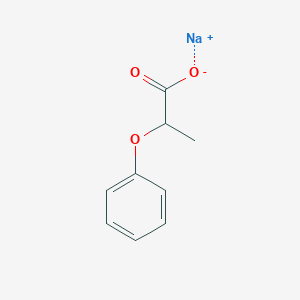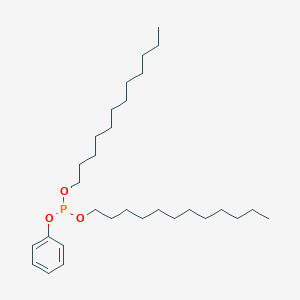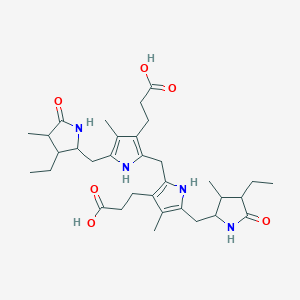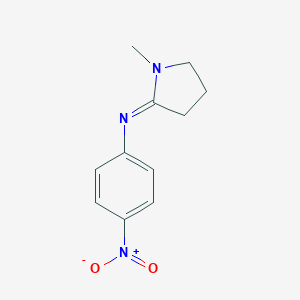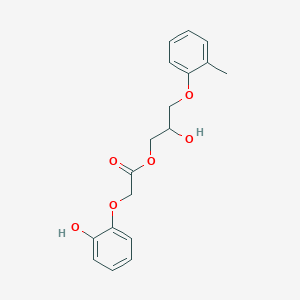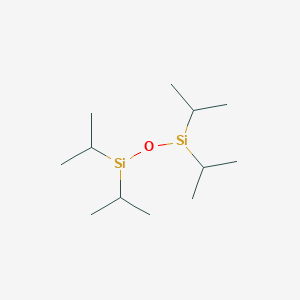
1,1,3,3-Tetraisopropyldisiloxane
Descripción general
Descripción
1,1,3,3-Tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides .
Synthesis Analysis
This compound is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides. It is also employed in the formation of ribavirin chemical delivery systems .Molecular Structure Analysis
1,1,3,3-Tetraisopropyldisiloxane is a chromatographic stationary phase that has been used for the analysis of oligosaccharides and hydrogen bonds .Chemical Reactions Analysis
As a silylating reagent, it is used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature with a refractive index of 1.454 (lit.) and a boiling point of 70 °C/0.5 mmHg (lit.). It has a density of 0.986 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Protection of Hydroxy Functions in Nucleosides
1,1,3,3-Tetraisopropyldisiloxane: is utilized as a silylating agent for the protection of hydroxy functions, specifically the 3′- and 5′-hydroxy groups in ribonucleosides . This protection is crucial during the synthesis of nucleoside analogs and in preventing unwanted reactions at these sites.
Analysis of Base Pairing in Nucleotides
The compound plays a role in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . This is essential for understanding the molecular interactions and stability of nucleic acid structures in genetic research.
Ribavirin Chemical Delivery Systems
In the realm of medicinal chemistry, 1,1,3,3-Tetraisopropyldisiloxane is employed in the formation of ribavirin chemical delivery systems . These systems are designed to enhance the delivery and efficacy of ribavirin, an antiviral medication.
Protecting Group Reagent for Polyhydroxy Compounds
The compound serves as a protecting group reagent for open-chain polyhydroxy compounds . This application is significant in synthetic chemistry where selective reactions on multifunctional molecules are required.
Preparation of Cyclic Bridged Peptides
1,1,3,3-Tetraisopropyldisiloxane: is involved in the preparation of cyclic bridged peptides . These peptides have applications in drug discovery and development, particularly in creating molecules with enhanced stability and bioactivity.
Solubility and Compatibility
The compound is miscible with various organic solvents like dimethylformamide, hexane, ethyl acetate, chloroform, and dichloromethane . However, it is incompatible with strong oxidizing agents and water, which is important to consider in reaction planning.
Mecanismo De Acción
Target of Action
1,1,3,3-Tetraisopropyldisiloxane primarily targets hydroxyl groups in organic compounds . It is a silylating reagent, which means it is used to introduce silyl groups into other molecules .
Mode of Action
The compound interacts with its targets by protecting the hydroxyl groups in organic compounds . This is achieved through a process known as silylation, where the hydroxyl groups are replaced with silyl groups .
Biochemical Pathways
The primary biochemical pathway affected by 1,1,3,3-Tetraisopropyldisiloxane is the silylation of hydroxyl groups . This process alters the properties of the original molecule, often making it more non-polar and volatile . This can have downstream effects on the molecule’s reactivity and stability .
Pharmacokinetics
As a silylating agent, it is likely to be rapidly metabolized and excreted from the body . Its ADME properties would depend on the specific context of its use and the characteristics of the molecule it is silylating .
Result of Action
The result of 1,1,3,3-Tetraisopropyldisiloxane’s action is the protection of hydroxyl groups in organic compounds . This can have a variety of effects, depending on the specific compound being silylated . For example, it has been used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
Action Environment
The action of 1,1,3,3-Tetraisopropyldisiloxane can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . It is a moisture-sensitive compound, meaning it can react with water and other sources of moisture . Therefore, it should be stored and used under dry conditions .
Safety and Hazards
Propiedades
InChI |
InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKVLVXXJRJNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422616 | |
| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraisopropyldisiloxane | |
CAS RN |
18043-71-5 | |
| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





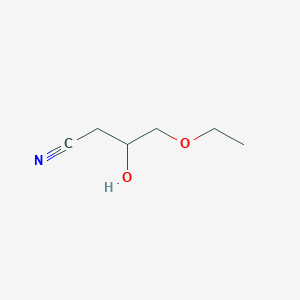


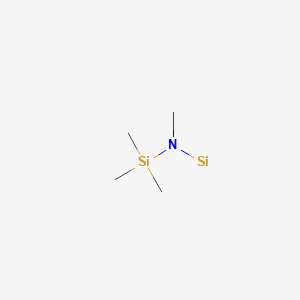
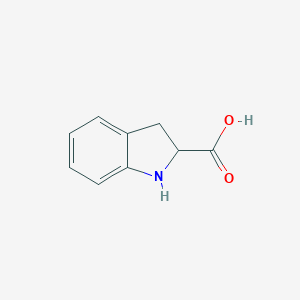
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
